Coenzyme Q8 Coenzyme Q8 Coenzyme Q (CoQ) is a natural compound, which is broadly distributed in living organisms. It is a constituent of the electron transfer system. CoQ contains a benzoquinone moiety and an isoprenoid side chain.
Coenzyme Q8 is an isoprenoid quinone that enhances nonspecific resistance to bacterial infections. It stimulates phagocytosis in macrophages by modulation of the kinetics of the Fc receptor. It serves as an electron carrier from the flavoprotein to the cytochrome complex in reconstituted proteoliposomes where cytochrome O complex function as an efficient ubiquinol-8 oxidase.
Brand Name: Vulcanchem
CAS No.: 2394-68-5
VCID: VC21129117
InChI: InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
SMILES: CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Molecular Formula: C49H74O4
Molecular Weight: 727.1 g/mol

Coenzyme Q8

CAS No.: 2394-68-5

Cat. No.: VC21129117

Molecular Formula: C49H74O4

Molecular Weight: 727.1 g/mol

Purity: 99%

* For research use only. Not for human or veterinary use.

Coenzyme Q8 - 2394-68-5

Specification

Description Coenzyme Q (CoQ) is a natural compound, which is broadly distributed in living organisms. It is a constituent of the electron transfer system. CoQ contains a benzoquinone moiety and an isoprenoid side chain.
Coenzyme Q8 is an isoprenoid quinone that enhances nonspecific resistance to bacterial infections. It stimulates phagocytosis in macrophages by modulation of the kinetics of the Fc receptor. It serves as an electron carrier from the flavoprotein to the cytochrome complex in reconstituted proteoliposomes where cytochrome O complex function as an efficient ubiquinol-8 oxidase.
CAS No. 2394-68-5
Molecular Formula C49H74O4
Molecular Weight 727.1 g/mol
IUPAC Name 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]cyclohexa-2,5-diene-1,4-dione
Standard InChI InChI=1S/C49H74O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+
Standard InChI Key ICFIZJQGJAJRSU-SGHXUWJISA-N
Isomeric SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C
SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Canonical SMILES CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Boiling Point 782.9ºC at 760mmHg

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